SB-271046

Vue d'ensemble

Description

SB-271046 est un composé chimique connu pour son rôle d'antagoniste sélectif du récepteur 5-hydroxytryptamine 6 (5-HT6). Il a été l'un des premiers composés découverts à cibler sélectivement ce récepteur, qui se trouve principalement dans le système nerveux central. This compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles dans le traitement de divers troubles neurologiques et psychiatriques, notamment la schizophrénie et les déficits cognitifs .

Applications De Recherche Scientifique

SB-271046 has been widely used in scientific research due to its selective antagonism of the 5-hydroxytryptamine 6 receptor. Some of its applications include:

Chemistry: Used as a tool compound to study the structure-activity relationship of 5-hydroxytryptamine 6 receptor antagonists.

Biology: Employed in studies to understand the role of the 5-hydroxytryptamine 6 receptor in various biological processes, including neurotransmitter release and synaptic plasticity.

Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia, Alzheimer’s disease, and cognitive impairments.

Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine 6 receptor

Mécanisme D'action

Target of Action

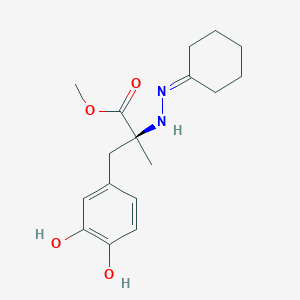

SB-271046, also known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, is a potent and selective antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, learning, and memory .

Mode of Action

This compound competitively antagonizes the 5-HT6 receptor, preventing serotonin from binding to the receptor and thus inhibiting the receptor’s function . This inhibition results in an increase in the levels of various neurotransmitters, including glutamate, aspartate, dopamine, and noradrenaline, in the frontal cortex and hippocampus of rats .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by this compound affects several biochemical pathways. It increases the levels of the excitatory amino acid neurotransmitters glutamate and aspartate, as well as dopamine and noradrenaline . These neurotransmitters are involved in various neural functions, including cognition and memory .

Pharmacokinetics

This compound has been found to be potent and selective in vitro and has good oral bioavailability in vivo . It has poor penetration across the blood-brain barrier, which limits its effectiveness in the central nervous system .

Result of Action

The action of this compound leads to an increase in the levels of various neurotransmitters in the brain, which can enhance cognitive function . In animal studies, 5-HT6 antagonists like this compound have been shown to produce nootropic effects, improving learning and memory . These effects suggest potential applications for these drugs in the treatment of psychiatric disorders, such as schizophrenia .

Méthodes De Préparation

La synthèse de SB-271046 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzothiophène, suivie de l'introduction du groupe sulfonamide et de la fraction pipérazine. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

SB-271046 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe sulfonamide.

Substitution : Les cycles aromatiques de this compound peuvent subir des réactions de substitution électrophile, permettant l'introduction de différents substituants. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les électrophiles pour les réactions de substitution.

Applications de la recherche scientifique

This compound a été largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur 5-hydroxytryptamine 6. Parmi ses applications, citons :

Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des antagonistes du récepteur 5-hydroxytryptamine 6.

Biologie : Employé dans des études pour comprendre le rôle du récepteur 5-hydroxytryptamine 6 dans divers processus biologiques, notamment la libération de neurotransmetteurs et la plasticité synaptique.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques et psychiatriques, tels que la schizophrénie, la maladie d'Alzheimer et les déficits cognitifs.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-hydroxytryptamine 6

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur 5-hydroxytryptamine 6. Ce récepteur est un récepteur couplé aux protéines G qui influence positivement l'activité de l'adénylate cyclase. En bloquant ce récepteur, this compound peut moduler la libération de divers neurotransmetteurs, notamment le glutamate, l'aspartate, la dopamine et la noradrénaline. Cette modulation peut entraîner des changements dans la plasticité synaptique et la fonction cognitive .

Comparaison Avec Des Composés Similaires

SB-271046 est unique en raison de sa sélectivité et de sa puissance élevées en tant qu'antagoniste du récepteur 5-hydroxytryptamine 6. Parmi les composés similaires, citons :

SB-357,134 : Un autre antagoniste sélectif du récepteur 5-hydroxytryptamine 6 avec une meilleure pénétration cérébrale.

SB-399,885 : Un composé développé pour surmonter la faible pénétration de la barrière hémato-encéphalique de this compound.

Ro 04-6790 : Un antagoniste sélectif du récepteur 5-hydroxytryptamine 6 avec des propriétés anticonvulsivantes. Comparativement à ces composés, this compound a été l'un des premiers à être découvert et a fait l'objet de nombreuses études, ce qui en fait un outil précieux dans la recherche

Propriétés

IUPAC Name |

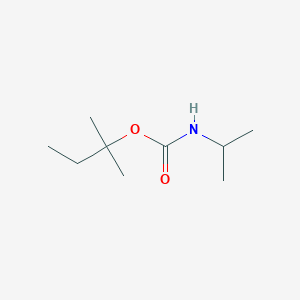

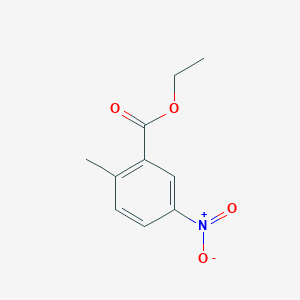

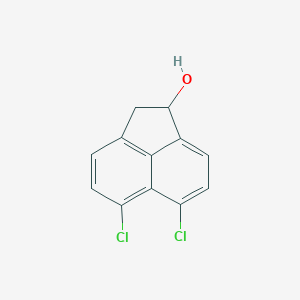

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB-271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [, , ] This means it binds to the receptor and blocks the actions of serotonin, its natural ligand.

ANone: While the exact mechanisms are still under investigation, this compound has been shown to:

- Enhance excitatory neurotransmission: Studies show increased extracellular glutamate levels in the frontal cortex and hippocampus, brain regions crucial for cognitive function. This effect was reversed by tetrodotoxin, suggesting this compound's action on neuronal activity. [, , ]

- Modulate cholinergic function: Evidence points towards 5-HT6 receptor antagonism influencing cholinergic neuronal activity, potentially contributing to its cognitive-enhancing effects. [, , ]

- Influence GABAergic signaling: this compound can modulate GABAergic inhibition in the hippocampus, with sex-dependent effects on synaptic activity. []

- Impact dopamine and norepinephrine levels: Research suggests this compound can increase extracellular dopamine and norepinephrine levels in the medial prefrontal cortex. []

A: While some studies suggest atypical antipsychotics with 5-HT6 receptor affinity might influence NMDA receptor subunit expression, chronic this compound treatment did not significantly alter mRNA or protein levels of NR1, NR2A, or NR2B subunits in rats. []

A: The molecular formula is C20H21ClN4O3S2, and the molecular weight is 465.01 g/mol. []

ANone: While the provided abstracts don't detail specific spectroscopic data, such information is typically available in comprehensive chemistry databases and publications focusing on the compound's synthesis and characterization.

ANone: This information is not available in the provided abstracts and would require further research in material science literature.

ANone: This information is not available in the provided abstracts. This compound primarily functions as a ligand for the 5-HT6 receptor and is not typically associated with catalytic properties.

A: Yes, molecular docking studies have been performed to understand the binding mode of this compound and related thiazole derivatives to the 5-HT6 receptor. These studies reveal interactions with key amino acid residues, offering insights into structure-activity relationships. []

A: While specific modifications aren't extensively detailed in the provided research, it's known that even minor changes to the arylsulfonyltryptamine scaffold, like those in this compound, can dramatically impact binding affinity, selectivity, and even shift the compound from an antagonist to an agonist. []

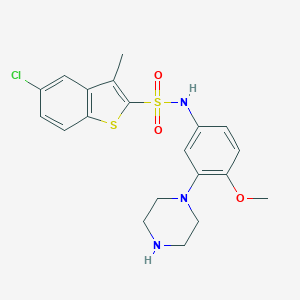

ANone: Yes, several other 5-HT6 receptor ligands have been developed, including:

- Ro 04-6790: An early selective antagonist, but with limitations in brain penetration. [, , , ]

- SB-399885: A highly selective antagonist, investigated for its potential in irritable bowel syndrome. []

- EMD 386088: A 5-HT6 receptor agonist shown to improve recognition memory through combined modulation of cholinergic and glutamatergic neurotransmission. []

- WAY-181187: A 5-HT6 receptor agonist that has shown potential in preclinical models of cognitive dysfunction. []

- ST1936: A selective 5-HT6 receptor agonist with nanomolar affinity, investigated for its effects on dopaminergic neurons. []

ANone: This information is not within the scope of the provided scientific research.

ANone: The duration of action is not specifically stated in the provided research. It would depend on various factors, including dosage, route of administration, and the specific model being studied.

A: this compound's affinity for the 5-HT6 receptor has been characterized using binding assays with cell lines expressing the receptor. [, ] These assays provide valuable information on the compound's potency and selectivity.

ANone: A range of animal models have been employed, including:

- Rodent models of cognitive function: These include the Morris water maze, novel object recognition, and fear conditioning paradigms. This compound has demonstrated potential in improving cognitive performance in these models, particularly in aged animals. [, , , , , , ]

- Rodent models of psychiatric disorders: this compound has been studied in models of schizophrenia, depression, and addiction. For example, it has shown promise in reversing certain behavioral deficits induced by ketamine, a pharmacological model of schizophrenia. [, , , , ]

- Electrophysiological studies: In vivo electrophysiology in rodents has been used to investigate the effects of this compound on the activity of specific neuronal populations, including dopaminergic neurons in the midbrain. [, ]

A: While the provided research mentions this compound entering Phase I clinical trials [], it doesn't provide details on their outcomes. Further research in clinical trial databases would be necessary for up-to-date information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)